1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate
Overview
Description
1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate is a heterocyclic compound that features an imidazole ring substituted with a hydroxy group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate typically involves the reaction of 4-methylphenyl-substituted imidazole with appropriate oxidizing agents. One common method includes the use of hydrogen peroxide or peracids to introduce the hydroxy group at the 1-position of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the hydroxy group back to a hydrogen atom.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 2-(4-methylphenyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the imidazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-hydroxyimidazole: Lacks the 4-methylphenyl group, making it less hydrophobic.
2-(4-methylphenyl)-1H-imidazole: Lacks the hydroxy group, affecting its hydrogen bonding capability.
Imidazole N-oxides: Differ in the oxidation state of the nitrogen atom.
Uniqueness
1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate is unique due to the presence of both the hydroxy group and the 4-methylphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-hydroxy-2-(4-methylphenyl)-3-oxidoimidazol-3-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-8-2-4-9(5-3-8)10-11(13)6-7-12(10)14/h2-7,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXOZCOKYSEUQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C=CN2O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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